[Cyclohexyl(2-thienyl)methyl]amine hydrochloride
Overview
Description
[Cyclohexyl(2-thienyl)methyl]amine hydrochloride is a chemical compound with the molecular formula C11H17NS·HCl. It is a solid substance that is primarily used in research and development settings. The compound is known for its unique structure, which includes a cyclohexyl group, a thiophene ring, and an amine group, making it versatile for various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Cyclohexyl(2-thienyl)methyl]amine hydrochloride typically involves the reaction of cyclohexylmethylamine with 2-thiophenecarboxaldehyde. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to form the desired amine. The product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
[Cyclohexyl(2-thienyl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiophene derivatives.
Substitution: Various N-substituted amines and amides.
Scientific Research Applications
[Cyclohexyl(2-thienyl)methyl]amine hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [Cyclohexyl(2-thienyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound’s amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The thiophene ring may also participate in π-π interactions, enhancing its binding affinity to certain targets .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmethylamine: Lacks the thiophene ring, making it less versatile in certain reactions.
Thiophenemethylamine: Does not have the cyclohexyl group, affecting its hydrophobic interactions.
Cyclohexylamine: Simpler structure, used in different contexts compared to [Cyclohexyl(2-thienyl)methyl]amine hydrochloride.
Uniqueness
This compound stands out due to its combined cyclohexyl and thiophene moieties, providing unique chemical and physical properties. This combination allows for diverse applications and interactions that are not possible with simpler analogs .
Properties
IUPAC Name |
cyclohexyl(thiophen-2-yl)methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS.ClH/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9;/h4,7-9,11H,1-3,5-6,12H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEZASSQRXCQGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CS2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609401-36-6 | |
Record name | 2-Thiophenemethanamine, α-cyclohexyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609401-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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